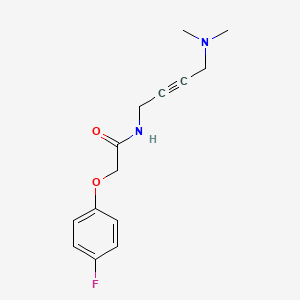
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in neuroscience research to manipulate specific neural circuits in the brain. This molecule is designed to activate or inhibit specific neurons in response to a specific drug, allowing researchers to study the function of specific neural circuits in vivo.
Aplicaciones Científicas De Investigación
Fluoroionophore Development Research has shown the development of fluoroionophores from derivatives, including compounds similar to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide. These compounds can chelate metal cations like Zn+2 and Cd+2, making them useful in metal recognition and cellular metal staining in fluorescence methods (Hong et al., 2012).
Neuroprotective Agents A study explored the development of N-acylaminophenothiazines, which have structures related to the compound . These derivatives showed potential as neuroprotective agents, selectively inhibiting butyrylcholinesterase and protecting neurons from free radical damage (González-Muñoz et al., 2011).
Antipsychotic Agent Development Similar compounds have been investigated for their potential as antipsychotic agents. For example, derivatives that do not interact with dopamine receptors but have antipsychotic-like profiles in behavioral animal tests were explored (Wise et al., 1987).
Detrusor Inhibition Activity Compounds with a similar structure have been synthesized and examined for their inhibitory activity on detrusor contraction, showing potential for the treatment of overactive detrusor (Take et al., 1992).
Cancer Research Derivatives of the compound have been studied for their effects on malignant glioma cells. These studies include examining the impact of such compounds on cell growth and apoptosis (Chang et al., 2011).
Anti-Inflammatory Activity Research has also been conducted on the synthesis of similar compounds and their potential anti-inflammatory activity. This includes the study of compounds that showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-17(2)10-4-3-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,9-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYZQPMFHDALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

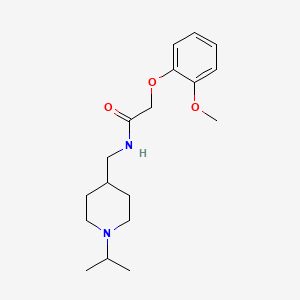
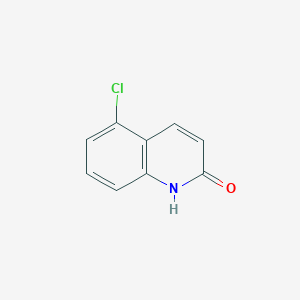
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
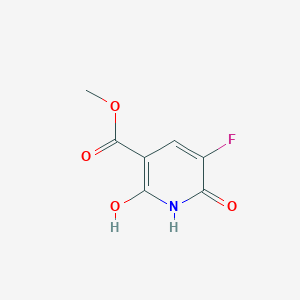
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
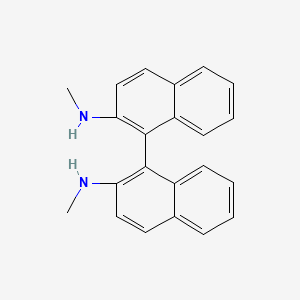
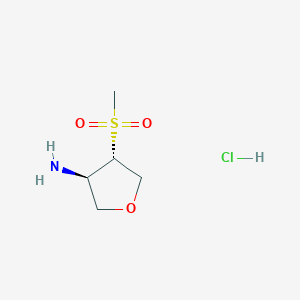
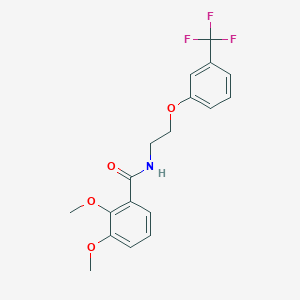
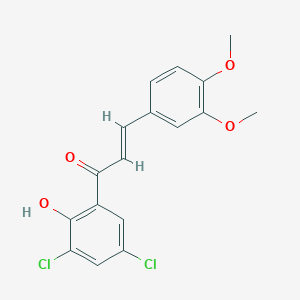
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)